Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate
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Overview
Description
Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of morpholine derivatives, which are widely used in various chemical and pharmaceutical applications. The presence of a nitrophenyl group in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of ethyl (2s)-2-amino-4-nitrophenylcarboxylate with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate can be compared with other morpholine derivatives, such as:
Ethyl (2s)-2-(4-aminophenyl)morpholine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl (2s)-2-(4-methylphenyl)morpholine-4-carboxylate: Similar structure but with a methyl group instead of a nitro group.
Ethyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate: Similar structure but with a chloro group instead of a nitro group.
The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
920799-18-4 |
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Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
ethyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C13H16N2O5/c1-2-19-13(16)14-7-8-20-12(9-14)10-3-5-11(6-4-10)15(17)18/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1 |
InChI Key |
DRJPOJFUKRFZBL-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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